

# Primary Targets and Inhibitory Potency

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## Compound Focus: Osi-930

CAS No.: 728033-96-3

Cat. No.: S548158

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**OSI-930** is designed as a potent co-inhibitor of c-Kit and VEGFR-2, but its activity extends to other clinically relevant kinases. The table below summarizes its primary targets and half-maximal inhibitory concentration (IC<sub>50</sub>) values from cell-free assays [1] [2] [3].

Target	Common Name	IC <sub>50</sub> (nM)	Primary Role in Cancer
KDR	VEGFR-2	9	Angiogenesis
Flt-1	VEGFR-1	8	Angiogenesis
CSF-1R	c-Fms	15	Tumor-associated macrophage function
Kit	c-Kit	80	Tumor cell proliferation, survival
c-Raf	Raf-1	41	Downstream MAPK signaling
Lck	-	22	T-cell signaling
Flt-3	-	1303	Hematopoietic cell proliferation
PDGFR $\alpha$	-	3408	Stromal support, angiogenesis
PDGFR $\beta$	-	6900	Stromal support, angiogenesis
Abl	-	4738	Chronic myeloid leukemia

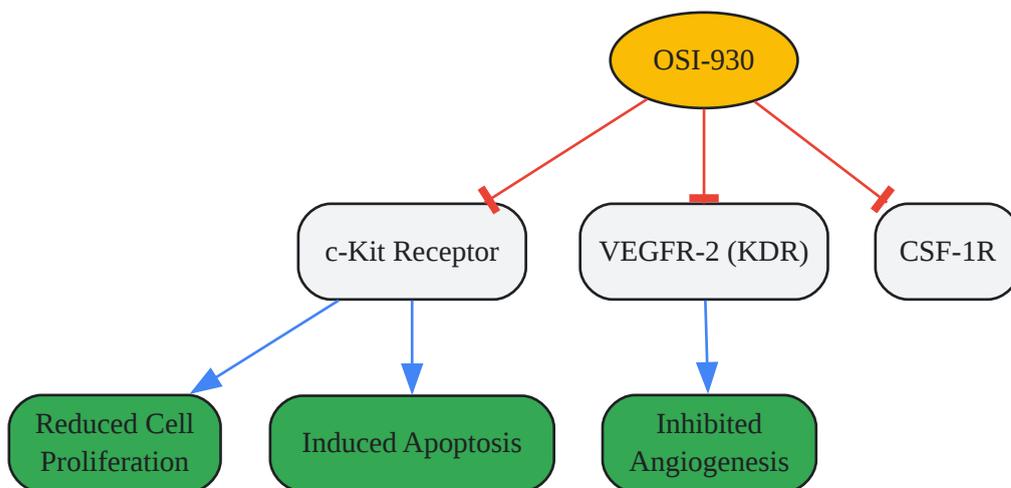
**OSI-930** shows low activity against PDGFR $\alpha/\beta$ , Flt-3, and Abl, confirming its selectivity profile [2] [3]. It also exhibits no significant inhibition of EGFR or c-MET at concentrations up to 1  $\mu$ M [1].

## Mechanism of Action: Dual Antitumor Strategy

**OSI-930** exerts its antitumor effects through a dual mechanism, directly targeting cancer cells while also disrupting the tumor's blood supply.

- **Inhibition of Tumor Cell Proliferation (via c-Kit):** By potently inhibiting c-Kit, a key driver of cell proliferation and survival, **OSI-930** induces cell cycle arrest and promotes apoptosis (programmed cell death) in tumor types dependent on Kit signaling [4] [1]. This is particularly relevant for cancers like gastrointestinal stromal tumors (GIST) [5].
- **Inhibition of Angiogenesis (via VEGFR-2):** **OSI-930** blocks the VEGF/VEGFR-2 pathway, a central mediator of angiogenesis. Inhibiting KDR on endothelial cells disrupts VEGF-induced signaling, leading to reduced endothelial cell migration, tube formation, and the growth of new tumor blood vessels [4] [1]. This antiangiogenic effect can starve tumors of oxygen and nutrients.

The following diagram illustrates the core signaling pathways targeted by **OSI-930** and the consequent biological effects:



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**OSI-930** inhibits key receptor tyrosine kinases, impacting multiple cancer growth processes.

## Detailed Experimental Evidence and Protocols

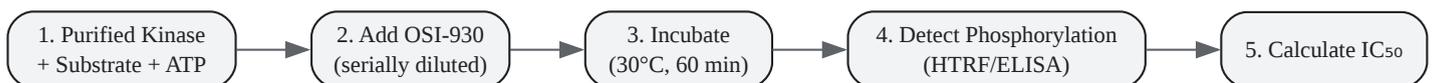
The proposed mechanism of action is supported by robust in vitro and in vivo data, with standardized protocols enabling reproducibility.

### In Vitro Efficacy

**OSI-930** demonstrates potent, concentration-dependent activity in cellular models:

- **Cell Proliferation Assay:** In the HMC-1 mast cell leukemia line (driven by mutant Kit), **OSI-930** inhibited cell proliferation with an  $IC_{50}$  of 14 nM. It showed no significant effect on the COLO-205 cell line, which lacks constitutive mutant kinase activity, indicating targeted action [1] [2].
- **Apoptosis Assay:** In the same HMC-1 cell line, **OSI-930** induced caspase-dependent apoptosis with an  $EC_{50}$  of 34 nM [1] [3].
- **Kinase Phosphorylation Assay:** In GIST-T1 cells (harboring Kit mutations), **OSI-930** at 0.2  $\mu$ M for 2 hours reduced Kit phosphorylation by 90% as measured by Western blot [1].
- **Anti-angiogenesis Assays:** In HUVECs (human umbilical vein endothelial cells), **OSI-930** at 0.3  $\mu$ M inhibited VEGF-induced tube formation by 75% and cell migration by 65% over 12-24 hours. It also reduced phosphorylation of KDR by 85% [1].

The workflow for a typical in vitro kinase assay to validate target engagement is outlined below:



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*Generalized workflow for an in vitro kinase inhibition assay to determine **OSI-930** potency.*

### In Vivo Efficacy

In preclinical xenograft models, orally administered **OSI-930** showed broad antitumor activity [1] [2]. In a **GIST-T1 xenograft model**, treatment with **OSI-930** at 50 mg/kg once daily for 28 days resulted in 85% reduction in tumor volume and an 80% decrease in tumor weight, accompanied by an 80% reduction in phosphorylated Kit (p-Kit) as shown by immunohistochemistry [1].

## Key Experimental Protocols

For research reproducibility, below are summaries of key methodologies cited in the literature.

### Kit/KDR HTRF Kinase Assay

This homogeneous time-resolved fluorescence (HTRF) assay is used to determine the IC<sub>50</sub> of **OSI-930** against purified kinase domains [1].

- **Recombinant Enzyme:** Human Kit (residues 544–976) or KDR (residues 786–1356).
- **Reaction Mix:** Kinase is incubated with a biotinylated peptide substrate (20 μM), Eu-labeled anti-phosphotyrosine antibody, and ATP (10 μM) in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT).
- **Inhibition Test:** Serial dilutions of **OSI-930** (0.001–100 nM) are added to the reaction.
- **Detection & Analysis:** After 60 min incubation at 30°C, time-resolved fluorescence (excitation 340 nm, emission 620 nm) is measured. IC<sub>50</sub> and inhibition constant (K<sub>i</sub>) are calculated from the data.

### Cell Proliferation & Apoptosis Assay

This protocol evaluates the functional cellular consequences of kinase inhibition [1] [2].

- **Cell Lines:** HMC-1 (Kit-mutant), GIST-T1 (Kit-mutant), M-07e (Kit-overexpressing), COLO-205 (control).
- **Plating:** Seed cells into 96-well plates (e.g., 5×10<sup>3</sup> cells/well).
- **Dosing:** Treat with **OSI-930** (0.01–10 μM) for 48-72 hours.
- **Viability Readout:** Measure intracellular ATP content using CellTiter-Glo luminescent assay.
- **Apoptosis Readout:** Quantitate caspase-3/7 activity using an enzymatic assay or detect apoptotic cells via Annexin V-FITC staining.

### Cytochrome P450 3A4 Inactivation Assay

This assesses **OSI-930**'s potential for drug-drug interactions via mechanism-based inactivation of CYP3A4 [1] [3].

- **System:** Human liver microsomes (expressing CYP3A4).

- **Inactivation:** Incubate microsomes with **OSI-930** (1–10  $\mu\text{M}$ ) and NADPH (1 mM) at 37°C for 0–60 minutes.
- **Activity Probe:** Add midazolam (10  $\mu\text{M}$ ), a CYP3A substrate, to measure residual enzyme activity via HPLC.
- **Analysis:** Calculate the inactivation rate constant ( $k_{\text{inaCt}}$ ) and dissociation constant ( $K_i$ ).

## Clinical Translation and Current Status

A first-in-human phase I clinical trial established a safety profile for **OSI-930** [5]. The **maximum tolerated dose (MTD)** was determined to be **500 mg administered twice daily**. Dose-limiting toxicities at higher doses included Grade 3 rash and Grade 4  $\gamma$ -glutamyltransferase elevation. Common Grade 1-2 toxicities were fatigue, diarrhea, nausea, and rash [5].

Promising **antitumor activity** was observed in the trial:

- One patient with advanced ovarian cancer achieved a **partial response (PR)** by RECIST criteria.
- Eleven out of nineteen heavily pretreated, imatinib-resistant GIST patients achieved **stable disease**, with a median duration of 126 days. Four of nine GIST patients assessed by FDG-PET scan showed metabolic responses [5].
- Pharmacodynamic analyses confirmed **proof-of-mechanism**, demonstrating that twice-daily dosing at  $\geq 400$  mg induced substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels [5].

Based on the search results, **OSI-930** remains an **investigational agent** that has not received approval for clinical use in the United States or other jurisdictions [4].

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## References

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